molecular formula C18H20ClN3O B2792002 4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide CAS No. 2310104-48-2

4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B2792002
CAS No.: 2310104-48-2
M. Wt: 329.83
InChI Key: DYPBBORCSLFRCP-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and an ethyl chain linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chloro group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-15-7-5-14(6-8-15)18(23)20-9-10-22-17(13-3-4-13)11-16(21-22)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPBBORCSLFRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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